6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one
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Overview
Description
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a methoxy group attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles reacting with the compound under specific conditions, such as the presence of a catalyst or a particular solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield reduced derivatives of the compound
Scientific Research Applications
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with a similar fused ring system but lacking the methoxy group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Imidazo[1,2-a]pyridine: A compound with a fused imidazole and pyridine ring system.
Uniqueness
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methoxy-2H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-3H,4H2,1H3 |
InChI Key |
QDTUYTCXMUZHAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC(=O)CN=C2C=C1 |
Origin of Product |
United States |
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